molecular formula C18H22N4O3S B6454311 5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine CAS No. 2549019-30-7

5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B6454311
CAS No.: 2549019-30-7
M. Wt: 374.5 g/mol
InChI Key: WNLUZWYVDJRUOU-UHFFFAOYSA-N
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Description

5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is an intriguing organic compound notable for its complex structure and potential applications across various scientific fields. The compound's unique configuration, particularly the combination of pyridine and pyrimidine rings with a sulfonyl group, makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves multiple steps, typically starting with the construction of its core heterocyclic systems. Key steps include:

  • Formation of the pyridine-3-sulfonyl derivative.

  • Construction of the octahydrocyclopenta[c]pyrrol ring.

  • Coupling of these intermediates under controlled conditions to form the final compound.

Typical reaction conditions involve the use of solvents like dichloromethane, temperature control, and catalysts to optimize yield and purity.

Industrial Production Methods

Industrial-scale production may employ batch or continuous flow processes, emphasizing efficiency and scalability. Key industrial methods include:

  • Optimization of synthetic routes to minimize by-products.

  • Automation of steps involving sensitive reaction conditions.

  • Purification techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine undergoes various chemical reactions:

  • Oxidation: : Forms sulfonic acid derivatives using oxidizing agents.

  • Reduction: : Reduction of the sulfonyl group to sulfide.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Conditions often involve specific pH, temperature, and solvents like ethanol or toluene.

Major Products

Reactions typically yield modified derivatives of the original compound, which can further be functionalized for specific applications.

Scientific Research Applications

5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has diverse applications:

  • Chemistry: : Used as a building block for complex molecules in organic synthesis.

  • Biology: : Studied for its potential as an enzyme inhibitor due to its unique structure.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : May include enzymes, receptors, or other proteins relevant to its biological activity.

  • Pathways: : Involves inhibition or activation of biochemical pathways, potentially affecting cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-(pyridine-3-sulfonyl)-pyrimidine: : Lacks the octahydrocyclopenta[c]pyrrol ring, potentially reducing its biological activity.

  • 2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine: : Missing the methyl group, which may alter its reactivity and binding properties.

Uniqueness

The combination of the pyridine, pyrimidine, and octahydrocyclopenta[c]pyrrol moieties, along with the sulfonyl group, imparts unique chemical and biological properties to 5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine, distinguishing it from other similar compounds. This uniqueness underlines its potential in various scientific research and industrial applications.

Properties

IUPAC Name

3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2-pyridin-3-ylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-14-8-20-17(21-9-14)25-13-18-6-2-4-15(18)11-22(12-18)26(23,24)16-5-3-7-19-10-16/h3,5,7-10,15H,2,4,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLUZWYVDJRUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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